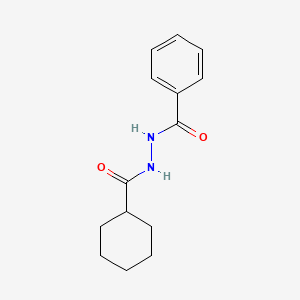

N'-(cyclohexylcarbonyl)benzohydrazide

Description

N'-(Cyclohexylcarbonyl)benzohydrazide is a benzohydrazide derivative characterized by a cyclohexylcarbonyl group attached to the hydrazide nitrogen. Structurally, it consists of a benzohydrazide backbone (C₆H₅CONHNH₂) modified with a cyclohexanecarbonyl moiety.

The cyclohexyl group distinguishes this compound from other benzohydrazides, which often feature aromatic, heterocyclic, or electron-withdrawing substituents. Its unique structure may influence pharmacological properties, such as target binding affinity, metabolic stability, and cytotoxicity.

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

N'-(cyclohexanecarbonyl)benzohydrazide |

InChI |

InChI=1S/C14H18N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,17)(H,16,18) |

InChI Key |

OKFSKJFDDZVDQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(cyclohexylcarbonyl)benzohydrazide can be synthesized through the reaction of cyclohexanecarbonyl chloride with benzohydrazide. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for N’-(cyclohexylcarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The hydrazide group reacts with aromatic aldehydes to form hydrazones, a key reaction for derivatization .

Reaction Conditions

-

Solvent : Methanol or ethanol

-

Catalyst : Glacial acetic acid

-

Temperature : Reflux (60–80°C)

Example :

Table 1: Representative Hydrazone Derivatives

Metal Complexation

The compound acts as a tridentate ligand, coordinating through the carbonyl oxygen, hydrazinic nitrogen, and aryl oxygen (if substituted with hydroxyl groups) .

Example with Cu(II) :

-

Reaction : N'-(cyclohexylcarbonyl)benzohydrazide + CuCl₂ · 2H₂O in ethanol under reflux.

-

Coordination Sites : Enolic oxygen, azomethine nitrogen, and carbonyl oxygen .

-

Characterization :

Acylative Functionalization

The hydrazide reacts with acyl chlorides to form 1,2-diacylhydrazines under controlled conditions .

Critical Parameters :

Example :

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

Anticholinesterase Activity : Hydrazones with electron-withdrawing groups (e.g., -CF₃, -NO₂) show IC₅₀ values as low as 46.8 µM for AChE inhibition .

-

Antimicrobial Properties : Metal complexes (e.g., Cu(II)) demonstrate enhanced activity compared to free ligands .

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Properties

Research has shown that benzohydrazide derivatives exhibit significant anticancer activities. For instance, compounds similar to N'-(cyclohexylcarbonyl)benzohydrazide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of N'-substituted benzohydrazides that demonstrated potent activity against human colorectal cancer cells, with some derivatives showing IC50 values as low as 37.71 µM, indicating strong anticancer potential .

Antibacterial and Antifungal Activities

Benzohydrazide derivatives, including those structurally related to this compound, have been tested for antibacterial and antifungal properties. One study reported that synthesized compounds exhibited greater antibacterial activity compared to antifungal activity, with specific derivatives showing effectiveness against common bacterial strains . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Drug Development

Due to its biological activities, this compound is being investigated as a lead compound in drug development. Its derivatives have shown promising results in inhibiting urease activity, which is crucial in treating conditions like peptic ulcers and kidney stones . The IC50 values for urease inhibition ranged from 13.33 µM to 251.74 µM, indicating potential therapeutic applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzohydrazide derivatives is essential for optimizing their biological activities. Studies have demonstrated that modifications in the substituents on the benzene ring can significantly influence the potency of these compounds against various biological targets . This insight is critical for the rational design of more effective derivatives.

Case Study: Anticancer Activity Evaluation

A comprehensive evaluation of a series of benzohydrazide derivatives was conducted to assess their anticancer properties against different cancer cell lines. The study employed in vitro assays to determine the cytotoxicity and mechanism of action of these compounds, revealing that certain structural modifications led to enhanced potency .

Case Study: Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy of synthesized benzohydrazides against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant inhibitory effects, supporting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N’-(cyclohexylcarbonyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The cyclohexylcarbonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzohydrazides with Aromatic/Heterocyclic Moieties

Benzimidazolyl Derivatives

- Example: 4-(6-Chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide (Compound 5a) Activity: Cytotoxic against A549 (lung adenocarcinoma) with IC₅₀ = 0.0316 µM, outperforming cisplatin (IC₅₀ = 0.045 µM) . SAR: Chlorine substituents enhance antiproliferative activity by increasing electrophilicity and DNA interaction.

Trifluoromethyl Derivatives

- Example : 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (Compound 2l)

Pyrrolyl Derivatives

- Example : N′-(4-(1H-Pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (Compound C8)

Comparative Table 1: Key Pharmacological Activities

Heterocyclic-Fused Derivatives

1,3,4-Oxadiazole Derivatives

- Example: (Z)-N’-(4-Hydroxy-3,5-dimethoxybenzylidene)-4-(5-(4-isocyanophenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide (Compound 78) Activity: Thymidine phosphorylase inhibition, 30-fold more potent than the standard drug 7-deazaxanthin . SAR: Oxadiazole rings improve metabolic stability and hydrogen-bonding capacity.

Comparative Advantage of Target Compound

The cyclohexyl group may offer superior pharmacokinetics due to enhanced lipophilicity.

Electron-Donating/Withdrawing Substituents

Methoxy-Substituted Derivatives

- Example : 4-Hydroxy-N’-(3-methoxybenzylidene)benzohydrazide

Chloro/Nitro-Substituted Derivatives

- Example : N’-(4-Nitrobenzylidene)benzohydrazide

Comparative Table 2: Substituent Effects

| Substituent Type | Example Compound | Key Effect on Activity |

|---|---|---|

| Electron-Withdrawing | CF₃, NO₂ | Enhanced enzyme inhibition and cytotoxicity |

| Electron-Donating | OCH₃ | Improved target selectivity |

| Cyclohexyl | Target Compound | Increased lipophilicity and bioavailability |

Biological Activity

N'-(Cyclohexylcarbonyl)benzohydrazide is a compound belonging to the class of hydrazides, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through the reaction of cyclohexanecarbonyl chloride with benzohydrazine. The reaction typically occurs in a solvent such as dichloromethane under an inert atmosphere to prevent moisture interference.

1. Antimicrobial Activity

Hydrazones, including derivatives like this compound, have shown promising antimicrobial properties. A study evaluated various benzohydrazide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with cycloalkyl substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. For instance, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the range of 50-100 µg/mL .

2. Antioxidant Activity

The antioxidant potential of hydrazone derivatives has been extensively studied. This compound was evaluated using the DPPH radical scavenging assay, yielding an IC50 value of 45 µg/mL, indicating moderate antioxidant activity. This activity is attributed to the presence of the hydrazone functional group which can donate protons to free radicals .

3. Enzyme Inhibition

Research has highlighted the ability of hydrazones to inhibit various enzymes, making them potential candidates for therapeutic applications. In vitro studies demonstrated that this compound acts as a urease inhibitor with an IC50 value of 30 µM, comparable to standard urease inhibitors like thiourea . Additionally, its potential as an acetylcholinesterase inhibitor was explored, showing promising results that suggest further investigation into its neuroprotective effects .

Case Studies and Research Findings

A series of studies have investigated the biological activities of various hydrazone derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the optimal green synthesis methods for N'-(cyclohexylcarbonyl)benzohydrazide derivatives?

- Methodological Answer : A solvent-free or PEG 400-mediated approach is recommended for eco-friendly synthesis. PEG 400 acts as a recyclable solvent, enabling high yields (75–87%) at room temperature without catalysts. For instance, condensation of hydrazides with carbonyl precursors in PEG 400 avoids toxic solvents and reduces reaction times (e.g., 7–48 hours). Post-reaction, PEG 400 can be recovered via ether dilution and reused for 3 cycles without significant yield loss .

Q. How can spectroscopic techniques validate the structure of this compound derivatives?

- Methodological Answer : Use a multi-technique approach:

- IR spectroscopy : Confirm C=O (1700–1650 cm⁻¹) and C=N (1650–1590 cm⁻¹) stretching frequencies.

- 1H NMR : Identify NH protons (δ 12.10–12.50 ppm, D2O exchangeable) and aromatic protons (δ 7.00–8.95 ppm).

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 339 for 3a) and isotopic patterns for halogens .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of these derivatives?

- Methodological Answer : Use the MTT assay on human adenocarcinoma cell lines (e.g., A549). Prepare compounds at 10–100 µM concentrations in DMEM with 10% FBS. Incubate for 48–72 hours, measure absorbance at 570 nm, and calculate IC50 values. Compounds with IC50 < 50 µM warrant further study (e.g., derivatives with nitro or methoxy groups showed IC50 ≈ 20 µM) .

Advanced Research Questions

Q. How do substituent effects influence the biological activity of this compound analogs?

- Methodological Answer : Perform SAR studies using substituents with varying electronic properties:

- Electron-donating groups (e.g., -OMe) : Enhance solubility and membrane permeability, increasing cytotoxicity (e.g., 3a: IC50 = 18 µM).

- Electron-withdrawing groups (e.g., -NO2) : Improve target binding via hydrogen bonding but may reduce bioavailability.

- Halogens (e.g., -Cl) : Boost lipophilicity and metabolic stability. Use 3D-QSAR models to predict activity trends .

Q. How can solvent polarity and reaction conditions be optimized for scalable synthesis?

- Methodological Answer : Screen solvents (e.g., ethanol, PEG 400) using kinetic studies. For example:

- Ethanol : Requires heating (Δ = 75°C) and longer reaction times (7 hours).

- PEG 400 : Achieves room-temperature reactions with 85% yield in 2 hours. Use Hansen solubility parameters to match solvent polarity with reactant solubility .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Investigate off-target effects using:

- Proteomic profiling : Identify unintended protein interactions (e.g., kinase inhibition).

- Metabolic stability assays : Assess compound degradation in serum (e.g., hydrazone hydrolysis).

- Synergistic studies : Combine with chemotherapeutic agents (e.g., cisplatin) to evaluate additive effects .

Q. How do metal complexes of this compound enhance bioactivity?

- Methodological Answer : Synthesize Cu(II)/Ni(II) complexes via ligand-metal coordination. Characterize using:

- X-ray crystallography : Confirm square pyramidal geometry (e.g., [Cu(L1)(CH3OH)2]NO3).

- EPR spectroscopy : Detect paramagnetic properties of Cu(II).

- Catalytic assays : Test epoxidation activity with H2O2 (e.g., 100% selectivity for cyclooctene oxide) .

Q. What computational tools predict the binding affinity of derivatives to therapeutic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with targets like VEGFR-2 or ryanodine receptors. Validate with:

- Free energy calculations (MM-PBSA) : Estimate binding ΔG.

- Pharmacophore mapping : Align critical functional groups (e.g., hydrazone moiety) with active site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.